Welcome to the BenchChem Online Store!
molecular formula C9H7F3O2 B1602083 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone CAS No. 228572-69-8

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

Cat. No. B1602083
M. Wt: 204.15 g/mol
InChI Key: ZZKAWIIYPNENOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07148226B2

Procedure details

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (5 g, 29.7 mmol) followed by 2,4-pentadione (3.05 ml, 29.7 mmol) were added to a cooled 0° C. suspension of NaH (2.38 g, 59.4 mmol) in THF (120 mL). The reaction mixture was refluxed for 4 hrs and then partitioned between 1N HCl and EtOAc. The organic layers were washed with brine, dried over Na2SO4 and concentrated to a red oil. Purification by flash column chromatography (0% to 10% EtOAc in hexanes) gave the title compound as a yellow oil (1.73 g, 29%). 1H NMR (400 MHz, CDCl3): δ 2.69 (s, 3H), 7.15 (d, J=9.9 Hz, 1 H), 7.25 (s, 1 H), 7.86 (d, J=8.3 Hz, 1 H), 12.29 (s, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.38 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
29%

Identifiers

REACTION_CXSMILES
C([O:3][CH:4]=[CH:5][C:6](=O)[C:7]([F:10])([F:9])[F:8])C.[CH3:12][C:13]([CH2:15][C:16]([CH3:18])=O)=[O:14].[H-].[Na+]>C1COCC1>[OH:3][C:4]1[CH:5]=[C:6]([C:7]([F:8])([F:9])[F:10])[CH:18]=[CH:16][C:15]=1[C:13](=[O:14])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC=CC(C(F)(F)F)=O
Step Two
Name
Quantity
3.05 mL
Type
reactant
Smiles
CC(=O)CC(=O)C
Step Three
Name
Quantity
2.38 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to a cooled 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
partitioned between 1N HCl and EtOAc
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (0% to 10% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)C(F)(F)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.